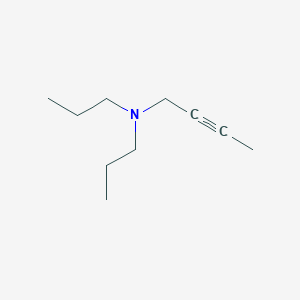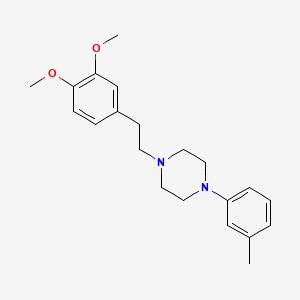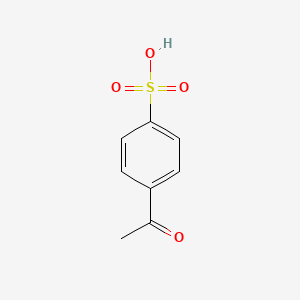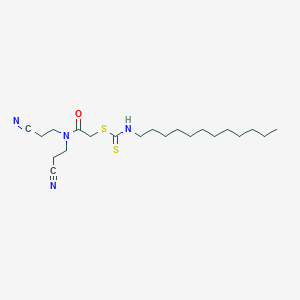
n,n-Dipropylbut-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dipropylbut-2-yn-1-amine is an organic compound with the molecular formula C10H19N. It is a member of the amine family, characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is of interest due to its unique structure, which includes a but-2-yn-1-amine backbone with dipropyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropylbut-2-yn-1-amine typically involves the alkylation of but-2-yn-1-amine with propyl halides. One common method is the reaction of but-2-yn-1-amine with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as copper or nickel can facilitate the reaction, and the process may be optimized for temperature and pressure to maximize output.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Dipropylbut-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur with halides, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., 1-bromopropane), bases (e.g., potassium carbonate)
Major Products:
Oxidation: Amides, nitriles
Reduction: Alkanes
Substitution: Various substituted amines
Applications De Recherche Scientifique
N,N-Dipropylbut-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amine derivatives.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with interest in its ability to form bioactive compounds.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N,N-Dipropylbut-2-yn-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a nucleophile, participating in reactions that modify the activity of these targets. The specific pathways involved depend on the context of its use, whether in biochemical assays or as a synthetic intermediate.
Comparaison Avec Des Composés Similaires
- N,N-Dimethylbut-2-yn-1-amine
- N,N-Diethylbut-2-yn-1-amine
- N,N-Dipropylbut-2-en-1-amine
Comparison: N,N-Dipropylbut-2-yn-1-amine is unique due to its specific dipropyl substitution, which can influence its reactivity and interaction with other molecules. Compared to N,N-Dimethylbut-2-yn-1-amine and N,N-Diethylbut-2-yn-1-amine, the dipropyl groups provide greater steric hindrance, potentially affecting its chemical behavior and applications. The presence of the alkyne group distinguishes it from N,N-Dipropylbut-2-en-1-amine, which has an alkene group instead.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
6323-71-3 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
N,N-dipropylbut-2-yn-1-amine |
InChI |
InChI=1S/C10H19N/c1-4-7-10-11(8-5-2)9-6-3/h5-6,8-10H2,1-3H3 |
Clé InChI |
VUMNMLUJBJUQKY-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)CC#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinecarboxamide](/img/structure/B11999310.png)

![N-(3,4-Dimethoxybenzyl)-N'-(1-{3-[1-({[(3,4-dimethoxybenzyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B11999317.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B11999331.png)
![1-(3,5-Dimethylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999338.png)
![ethyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11999343.png)
![2,5-Bis(trichloromethyl)hexahydrofuro[3,2-b]furan-3a,6a-diol](/img/structure/B11999348.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999355.png)
![4-methyl-N-[2,2,2-trichloro-1-(2,4-dimethylanilino)ethyl]benzamide](/img/structure/B11999361.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]quinoline-2-carbohydrazide](/img/structure/B11999377.png)

![{[3-(4-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B11999392.png)
